The Mechanism of Ac-Ile-Glu-Thr-Asp-pNA Cleavage by Caspase-8: A Technical Guide
The Mechanism of Ac-Ile-Glu-Thr-Asp-pNA Cleavage by Caspase-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism by which caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, recognizes and cleaves the chromogenic substrate Ac-Ile-Glu-Thr-Asp-pNA (N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document provides a detailed overview of the signaling pathways leading to caspase-8 activation, the enzymatic mechanism of substrate cleavage, quantitative kinetic and inhibition data, and a comprehensive experimental protocol for measuring this activity.
Caspase-8 Activation: The Extrinsic Apoptosis Pathway
Caspase-8 is a cysteine-aspartic protease that functions as a key initiator of apoptosis triggered by external stimuli.[1][2] It is synthesized as an inactive zymogen, procaspase-8, which requires dimerization for activation.[1] This activation is a central event in the extrinsic apoptosis pathway, initiated by the ligation of death receptors on the cell surface.[3]
The process begins with the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors (e.g., Fas, TNFR1).[4][5] This ligation induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[6] FADD, in turn, recruits procaspase-8 molecules via interactions between their respective Death Effector Domains (DEDs).[5][7] This induced proximity facilitates the dimerization of procaspase-8, leading to its autoproteolytic cleavage and the formation of the active heterotetrameric enzyme, which is then released into the cytosol to propagate the apoptotic signal.[7][8] This multi-protein complex of the death receptor, FADD, and procaspase-8 is termed the Death-Inducing Signaling Complex (DISC).[3][4]
The Catalytic Mechanism of Ac-IETD-pNA Cleavage
Once activated, caspase-8 exhibits specificity for tetrapeptide sequences, cleaving its substrates C-terminal to an aspartic acid residue.[2] The Ac-IETD-pNA substrate is designed to mimic a natural caspase-8 cleavage site, with the IETD (Ile-Glu-Thr-Asp) sequence serving as the recognition motif.[9]
The cleavage of the peptide bond between aspartate (P1) and the p-nitroaniline (pNA) chromophore is executed by a catalytic triad within the caspase-8 active site.[6] This triad consists of Cysteine-360, Histidine-317, and the backbone carbonyl of Arginine-258.[6] The catalytic mechanism proceeds as follows:
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Substrate Binding: The IETD tetrapeptide of the substrate binds to the S4-S1 subsites of the caspase-8 active site. The aspartate residue's carboxylate side chain is crucial for recognition and fits into the S1 pocket.
-
Nucleophilic Attack: The thiol group of Cys-360, activated by the imidazole ring of His-317, acts as a nucleophile, attacking the carbonyl carbon of the aspartate residue in the substrate.
-
Formation of a Tetrahedral Intermediate: This attack forms a covalent thiohemiacetal intermediate. The developing negative charge on the carbonyl oxygen (the "oxyanion") is stabilized by hydrogen bonds from the enzyme's active site, though not in a classical oxyanion hole.[6]
-
Release of p-Nitroaniline: The intermediate collapses, leading to the cleavage of the amide bond. The pNA group is protonated by His-317 and released as a free molecule.
-
Deacylation: The remaining acyl-enzyme intermediate is hydrolyzed by a water molecule, which is activated by His-317. This step regenerates the free, active enzyme and releases the Ac-IETD peptide.
The release of free pNA, which has a maximal absorbance at 405 nm, provides a continuous and quantitative measure of caspase-8 enzymatic activity.[10]
Quantitative Data: Kinetics and Inhibition
Understanding the quantitative aspects of the enzyme-substrate interaction is critical for assay development and inhibitor design.
Table 1: Kinetic Parameters for Caspase-8
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Caspase-8 substrate | 66 | Not Reported | Not Reported | |
| Ac-IETD-pNA | Not Reported | Not Reported | Not Reported |
Table 2: Inhibition of Caspase-8 Activity
| Inhibitor | Type | Ki (nM) | IC50 (µM) | Reference |
| Boc-IETD-aldehyde | Reversible, Covalent | 1 | Not Reported | [4] |
| Z-DEVD-aldehyde | Reversible, Covalent | 2 | Not Reported | [4] |
| Z-IETD-FMK | Irreversible, Covalent | Not Applicable | 0.46 | [11] |
Z-IETD-FMK (Z-Ile-Glu-Thr-Asp-Fluoromethylketone) is a potent, cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue, thereby permanently inactivating the enzyme.[12][13]
Experimental Protocol: Colorimetric Caspase-8 Assay
This protocol outlines the steps for determining caspase-8 activity in cell lysates using the Ac-IETD-pNA substrate.
Materials and Reagents:
-
Cell Lysis Buffer: 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT.[14]
-
2x Reaction Buffer: 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20% Glycerol, 4 mM EDTA. (Adapted from[14][15])
-
Substrate: Ac-IETD-pNA, 4 mM stock in DMSO.[15]
-
Positive Control: Recombinant active caspase-8.
-
Inhibitor Control: Z-IETD-FMK, 10 mM stock in DMSO.
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population.
-
Prepare Cell Lysates:
-
Harvest and count cells. Pellet 3-5 x 106 cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). Dilute lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.
-
Assay Setup: In a 96-well plate, prepare the following reactions (total volume 100 µL):
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).
-
Negative Control (Uninduced): 50 µL of lysate from untreated cells.
-
Inhibitor Control: 50 µL of lysate from apoptotic cells pre-incubated with 5 µL of Z-IETD-FMK (final concentration ~20-50 µM) for 10-15 minutes prior to adding the reaction buffer.
-
Blank: 50 µL of Cell Lysis Buffer.
-
-
Reaction Initiation:
-
Prepare a master mix of 2x Reaction Buffer with DTT added immediately before use (10 mM final concentration).
-
Add 50 µL of the 2x Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).[15]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the blank reading from all sample and control readings.
-
The caspase-8 activity can be expressed as the fold-increase in absorbance compared to the uninduced control.
-
Alternatively, the concentration of released pNA can be calculated using a standard curve of free pNA or the Beer-Lambert law (Molar extinction coefficient ε for pNA is 10,500 M-1cm-1 at 405 nm).[14]
-
References
- 1. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-8 specificity probed at subsite S(4): crystal structure of the caspase-8-Z-DEVD-cho complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Caspase 8: Using Structural and Ligand-Based Approaches to Identify Potential Leads for the Treatment of Multi-Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. cephamls.com [cephamls.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sanbio.nl [sanbio.nl]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.fishersci.com [assets.fishersci.com]
